![molecular formula C34H18F16IrN4P B2625263 [IR{Dfcf3ppy2(bpy)]PF6 CAS No. 1092775-61-5](/img/structure/B2625263.png)
[IR{Dfcf3ppy2(bpy)]PF6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [IR{Dfcf3ppy2(bpy)]PF6, also known as [Iridium(III) bis(2-(2,4-difluorophenyl)pyridinato-N,C2’) (2,2’-bipyridine)] hexafluorophosphate, is a coordination complex of iridium. This compound is notable for its photophysical properties, making it a valuable material in the field of photoredox catalysis and organic light-emitting diodes (OLEDs).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [IR{Dfcf3ppy2(bpy)]PF6 typically involves the reaction of iridium trichloride hydrate with 2-(2,4-difluorophenyl)pyridine and 2,2’-bipyridine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like ethylene glycol at elevated temperatures. The resulting product is then treated with hexafluorophosphoric acid to yield the hexafluorophosphate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
化学反应分析
Types of Reactions
[IR{Dfcf3ppy2(bpy)]PF6 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its photoredox properties.
Reduction: It can also undergo reduction reactions, particularly in the presence of suitable reducing agents.
Substitution: Ligand substitution reactions are possible, where the bipyridine or phenylpyridine ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. Reactions are typically carried out under light irradiation to activate the photoredox catalyst.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used. These reactions may also be light-activated.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized organic substrates, while reduction reactions can produce reduced forms of the substrates. Substitution reactions result in new iridium complexes with different ligands.
科学研究应用
[IR{Dfcf3ppy2(bpy)]PF6 has a wide range of scientific research applications, including:
Chemistry: It is used as a photoredox catalyst in various organic transformations, including cross-coupling reactions and radical-mediated processes.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a photosensitizer in photodynamic therapy.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of cancer treatment through photodynamic therapy.
Industry: The compound is used in the development of OLEDs and other optoelectronic devices due to its efficient light-emitting properties.
作用机制
The mechanism of action of [IR{Dfcf3ppy2(bpy)]PF6 involves its ability to absorb light and enter an excited state. In this state, it can participate in electron transfer reactions, either donating or accepting electrons. This property underlies its use as a photoredox catalyst. The molecular targets and pathways involved include the activation of organic substrates through electron transfer, leading to various chemical transformations.
相似化合物的比较
Similar Compounds
[Iridium(III) bis(2-phenylpyridinato-N,C2’) (2,2’-bipyridine)] hexafluorophosphate: Similar structure but without the fluorine substituents.
[Iridium(III) tris(2-phenylpyridinato-N,C2’)]: Lacks the bipyridine ligand, resulting in different photophysical properties.
[Iridium(III) bis(2-(2,4-difluorophenyl)pyridinato-N,C2’) (4,4’-di-tert-butyl-2,2’-bipyridine)] hexafluorophosphate: Similar structure with different bipyridine ligand.
Uniqueness
The presence of fluorine atoms in [IR{Dfcf3ppy2(bpy)]PF6 enhances its photophysical properties, making it more efficient as a photoredox catalyst and in light-emitting applications. The specific combination of ligands also contributes to its unique reactivity and stability compared to other iridium complexes.
属性
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H5F5N.C10H8N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNUFCYLERNPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H18F16IrN4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1009.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(4-methoxyphenyl)-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate](/img/structure/B2625182.png)
![N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2625183.png)
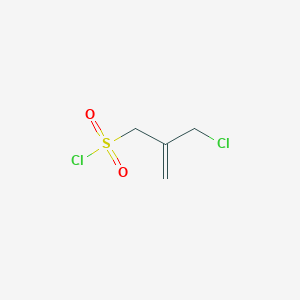
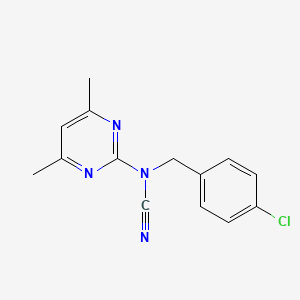
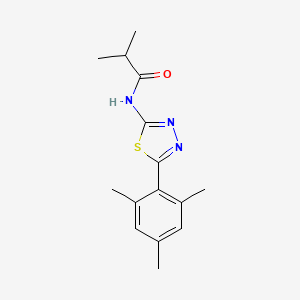
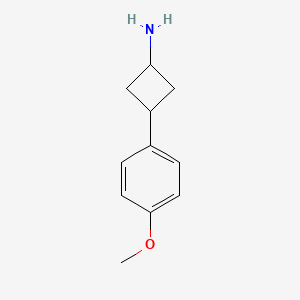
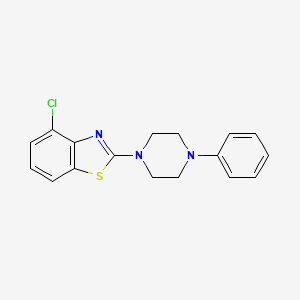
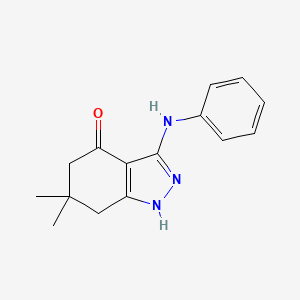
![2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}propanamide](/img/structure/B2625197.png)
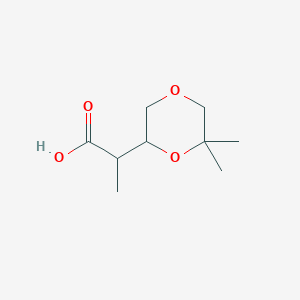

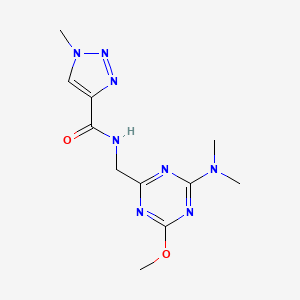
![2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2625203.png)
